N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H14ClN3O4S and its molecular weight is 415.85. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties
- Antibacterial Activity : Compounds structurally related to N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).
- Antimicrobial Evaluation : Similar compounds have been synthesized and characterized, demonstrating significant antimicrobial activity against various pathogenic bacteria and fungi (Chawla, 2016).
Anticancer Properties
- Anticancer Activity : Related benzo[d][1,3]dioxole derivatives have been found to exhibit potent anticancer activities, as evidenced by in vitro screenings against different cancer cell lines (Ravinaik et al., 2021).
Anti-inflammatory and Analgesic Effects
- Anti-inflammatory and Analgesic Evaluation : Similar thiazole/oxazole substituted benzothiazole derivatives have been synthesized and tested for their anti-inflammation and analgesic properties, showing promising results compared to reference drugs (Kumar & Singh, 2020).
Synthesis and Characterization
- Synthetic Routes and Characterization : Research has been conducted on the synthesis and characterization of related compounds, highlighting the versatility of these chemical structures for various biological applications (Senthilkumar et al., 2021).
Dyeing Applications and Biological Activities
- Application in Dyeing and Biological Activities : Some related compounds have been used in dyeing polyester fibers, exhibiting antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds with a 2-aminothiazole scaffold have been used in the development of anticancer drugs . These compounds often target a wide range of human cancerous cell lines .
Mode of Action
Compounds with a similar 2-aminothiazole scaffold have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may interact with its targets in a way that inhibits their function, leading to a decrease in the proliferation of cancer cells.
Biochemical Pathways
It is known that similar compounds with a 2-aminothiazole scaffold can affect a wide range of biochemical pathways involved in cancer cell proliferation .
Pharmacokinetics
Similar compounds with a 2-aminothiazole scaffold have been used in the development of orally administered anticancer drugs , suggesting that this compound may also have favorable ADME properties.
Result of Action
Similar compounds with a 2-aminothiazole scaffold have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines , suggesting that this compound may also have potent anticancer effects.
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Future Directions
Properties
IUPAC Name |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c20-12-2-1-3-13(7-12)21-17(24)8-14-9-28-19(22-14)23-18(25)11-4-5-15-16(6-11)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLKJQJYYTVJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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